N-(2-Methoxy-5-nitrophenyl)acetamide

Medicinal Chemistry Synthetic Intermediate Stability

Researchers synthesizing antineoplastic heterocycles often face inconsistent reactivity from generic nitroaniline derivatives lacking precise substitution geometry. N-(2-Methoxy-5-nitrophenyl)acetamide (CAS 33721-54-9) resolves this with its defined 2-methoxy-5-nitro substitution pattern, enabling reproducible SAR outcomes. • Critical building block for heterocyclic compounds with potential anticancer activity • Defined electronic and steric profile ensures predictable downstream reactivity • Supplied with Certificate of Analysis for batch-to-batch consistency

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
CAS No. 33721-54-9
Cat. No. B181573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methoxy-5-nitrophenyl)acetamide
CAS33721-54-9
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC
InChIInChI=1S/C9H10N2O4/c1-6(12)10-8-5-7(11(13)14)3-4-9(8)15-2/h3-5H,1-2H3,(H,10,12)
InChIKeyLNEITKYWXMCTLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Procurement


N-(2-Methoxy-5-nitrophenyl)acetamide (CAS 33721-54-9), also known as 5'-nitro-o-acetanisidide, is an aromatic acetamide compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol [1]. It is characterized by a nitro group and a methoxy group substituted on a phenyl ring attached to an acetamide moiety [2]. This compound is listed in the U.S. EPA's TSCA Inventory (Inactive) and is primarily recognized as a synthetic intermediate in pharmaceutical and chemical research [3].

Synthetic intermediate for heterocyclic chemistry in oncology research
Defined 2-methoxy-5-nitro substitution pattern for controlled reactivity
Reported environmental occurrence supports analytical method development
Established physicochemical profile enables QC and reference standard use

Why Generic Analogs Fall Short


Substituting N-(2-methoxy-5-nitrophenyl)acetamide with generic aromatic acetamides or nitroaniline derivatives is not advisable due to its unique combination of functional groups that dictate specific reactivity and stability profiles. The precise positioning of the 2-methoxy and 5-nitro substituents on the phenyl ring creates a distinct electronic environment that influences its behavior as a synthetic intermediate . In contrast to simpler analogs, this specific substitution pattern is critical for downstream reactions in the synthesis of heterocyclic compounds with potential antineoplastic activity [1]. Furthermore, its structural features, including the acetamide backbone, are essential for the compound's role as a building block in medicinal chemistry, where even minor changes can drastically alter biological activity or synthetic utility .

Substitution pattern mismatch

Generic aromatic acetamides lack the precise 2-methoxy-5-nitro arrangement, which may shift electronic environment and reactivity in key synthetic steps.

Acetamide backbone alteration

Nitroaniline derivatives or simpler anilides may differ in the acetamide linkage, potentially affecting downstream coupling and biological readouts.

Unverified stability claims

Stated stability advantages over other intermediates are class-level inferences; storage and handling behavior should be verified under intended conditions.

Quantitative Differentiation


Enhanced Stability vs. Generic Acetamides

N-(2-Methoxy-5-nitrophenyl)acetamide demonstrates superior stability compared to other aromatic acetamides, a crucial factor for its utility as a synthetic intermediate in pharmaceutical research [1]. This enhanced stability allows for the incorporation of nitro-based functionality into therapeutic scaffolds under a wider range of reaction conditions [1]. While direct quantitative stability data (e.g., half-life under specific conditions) is not publicly available in primary literature, the claim of superior stability is made in comparative analyses of oncology intermediates [1].

Reported Stability
Class-level
Superior stability claimed vs other aromatic acetamides; not quantified
Stability comparison remains unverified; must confirm under intended reaction and storage conditions.
Supplier comparative analysis; no primary literature half-life data.
Medicinal Chemistry Synthetic Intermediate Stability

Defined Physicochemical Specifications

The compound's well-defined physicochemical properties, including a molecular weight of 210.19 g/mol [1], a computed XLogP3 of 1.2 [1], and a boiling point of 392.6ºC at 760 mmHg , provide a clear baseline for procurement and quality control. These values, derived from authoritative databases, allow for precise identification and verification, which is essential when sourcing from different suppliers [2].

Physicochemical Profile
Specification review
MW 210.19 g/mol · XLogP3 1.2 · BP 392.6 °C
Supports identity verification and QC consistency across suppliers.
Computed and experimental data from authoritative databases.
Analytical Chemistry Quality Control Procurement

Environmental Occurrence Advantage

N-(2-Methoxy-5-nitrophenyl)acetamide has been specifically identified as an environmental contaminant detected in natural environments and microbial populations, potentially released from industrial facilities or agricultural activities . This distinguishes it from many other synthetic intermediates that are not known to occur in environmental samples. While quantitative data on environmental concentration or persistence is not provided, this known occurrence makes the compound a relevant target for environmental monitoring and remediation studies .

Environmental Occurrence
Data to verify
Detected in natural environment and microbial populations vs many intermediates not reported
Positions compound as a relevant target for environmental monitoring method development.
Occurrence data lacks concentration and persistence metrics.
Environmental Chemistry Contaminant Analysis Microbial Degradation

Research & Industrial Applications


Synthesis of Heterocyclic Antineoplastic Agents

Procurement of N-(2-methoxy-5-nitrophenyl)acetamide is primarily justified for its role as a critical intermediate in the synthesis of heterocyclic compounds with potential antineoplastic activity [1]. Its specific substitution pattern and reported stability make it a valuable building block for medicinal chemistry programs focused on developing novel anticancer therapeutics [1].

Environmental Analytical Method Development

Due to its documented presence as an environmental contaminant, this compound is a suitable target for developing and validating analytical methods, such as HPLC, for monitoring its occurrence in water and soil samples [2]. The availability of defined physicochemical properties and spectral data supports the creation of robust detection and quantification protocols [3].

QC & Reference Standard Use

Given its well-defined molecular weight (210.19 g/mol) and other computed properties [4], N-(2-methoxy-5-nitrophenyl)acetamide can serve as a reference standard in pharmaceutical quality control for verifying the identity and purity of more complex drug candidates synthesized from it. Its high purity is a key requirement for such applications .

SAR Studies in Nitroaromatics

The unique combination of a 2-methoxy and a 5-nitro group on the phenyl ring provides a specific electronic and steric profile . This makes the compound a useful model substrate or building block for SAR studies aimed at understanding the influence of these substituents on biological activity, particularly in the context of enzyme inhibition or receptor binding .

Application
Selection Property
Validation Focus
Heterocyclic synthesis for oncology research
Specific 2-methoxy-5-nitro substitution pattern
Reactivity in heterocyclic coupling and downstream derivatization
Environmental analytical method development
Documented environmental occurrence
Detection and quantification in water/soil research matrices
Pharmaceutical QC reference standard
Well-defined physicochemical specifications
Identity confirmation and purity assessment
Nitroaromatic SAR studies
Defined electronic and steric profile
Influence of substituents on biological endpoint responses

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-Methoxy-5-nitrophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.